molecular formula C27H30ClN3O2 B152735 Mozavaptan hydrochloride CAS No. 138470-70-9

Mozavaptan hydrochloride

Numéro de catalogue B152735
Numéro CAS: 138470-70-9
Poids moléculaire: 464 g/mol
Clé InChI: MOROBKPIULFQDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mozavaptan hydrochloride is a nonpeptide vasopressin receptor antagonist that has been approved for the treatment of ectopic antidiuretic hormone secretion syndrome (SIADH). This condition is characterized by dilutional hyponatremia, which can be a medical emergency. Mozavaptan works by blocking the action of the antidiuretic hormone (ADH), also known as vasopressin, at the V2 receptor, which is responsible for water reabsorption in the kidneys. This action helps to correct the water imbalance and increase serum sodium levels in patients with SIADH .

Synthesis Analysis

The synthesis of mozavaptan involves a one-pot multibond forming process that starts with readily available 2-iodoanilines. These compounds are used to create allylic trichloroacetimidates bearing a 2-allylaminoaryl group. This efficient synthesis method leads to the production of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are key synthetic building blocks. These intermediates are then further processed to produce mozavaptan. The synthesis showcases the potential of these compounds in the preparation of mozavaptan and possibly other therapeutic agents .

Molecular Structure Analysis

While the specific molecular structure analysis of mozavaptan is not detailed in the provided papers, the molecular weight and structure can be inferred from the mass spectrometry data provided in the pharmacokinetic study. The multiple reaction monitoring transitions indicate a parent ion of m/z 428.16 for mozavaptan, which suggests the molecular structure includes various functional groups that interact with the V2 receptor to exert its antagonistic effect .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mozavaptan are complex and involve multiple steps. The one-pot multibond forming process is a key reaction that allows for the rapid construction of the benzo[b]azepine core, which is crucial for the biological activity of mozavaptan. The ability to synthesize these compounds efficiently is important for the development of mozavaptan and related medicinal compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of mozavaptan are crucial for its pharmacokinetic profile. A UPLC/MS-MS assay was developed to estimate mozavaptan in plasma, which is essential for understanding its behavior in the body. The method uses a mobile phase of ammonium acetate buffer and acetonitrile, and the compound is detected using mass spectrometry with specific ion transitions. The pharmacokinetic study in rats revealed that after oral administration of mozavaptan, the method could effectively determine the drug's pharmacokinetic parameters, which are important for dosing and efficacy .

Clinical Implications and Case Studies

Mozavaptan has shown clinical effectiveness in patients with ectopic ADH syndrome. In a short-term clinical trial, treatment with mozavaptan significantly increased serum sodium concentration and improved symptoms related to hyponatremia. Following its approval as an orphan drug in Japan, it has been used to treat 100 patients, with overall clinical effects similar to those observed in the trial. Mozavaptan has also been suggested to enable aggressive cancer chemotherapy and improve the quality of life for patients by reducing fluid-intake restrictions .

Applications De Recherche Scientifique

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

  • Application : Mozavaptan, a vasopressin V2 receptor antagonist, is predicted to be the drug most likely to be approved after a clinical trial for Autosomal Dominant Polycystic Kidney Disease (ADPKD). It belongs to the same drug class as tolvaptan, the only treatment for ADPKD that is currently approved .
  • Methods : The drug prioritization was done using the semantic properties of a knowledge graph that integrates 200 different biological knowledge sources. RepoDB, a standard drug repurposing database which describes drug-disease combinations that were approved or that failed in clinical trials, is used to train a random forest classifier .
  • Results : The classifier achieved a mean area under the receiver operating characteristic curve (AUC) of 92.2% .

Ectopic Antidiuretic Hormone (ADH) Syndrome

  • Application : Mozavaptan provides two important contributions for the treatment of ectopic ADH syndrome .
  • Results : Short-term treatment with mozavaptan may allow hyponatremic patients who might otherwise be contraindicated to receive aggressive cancer chemotherapy with platinum-containing drugs .

Hyponatremia

  • Application : Vaptans, including Mozavaptan, represent a new and interesting class of drugs for the treatment of the euvolemic and hypervolemic forms of hyponatremia .
  • Results : Studies indicate that vaptans effectively correct hyponatremia in euvolemic and hypervolemic patients .

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

  • Application : Mozavaptan, a vasopressin V2 receptor antagonist, is predicted to be the drug most likely to be approved after a clinical trial for Autosomal Dominant Polycystic Kidney Disease (ADPKD). It belongs to the same drug class as tolvaptan, the only treatment for ADPKD that is currently approved .
  • Methods : The drug prioritization was done using the semantic properties of a knowledge graph that integrates 200 different biological knowledge sources. RepoDB, a standard drug repurposing database which describes drug-disease combinations that were approved or that failed in clinical trials, is used to train a random forest classifier .
  • Results : The classifier achieved a mean area under the receiver operating characteristic curve (AUC) of 92.2% .

Ectopic Antidiuretic Hormone (ADH) Syndrome

  • Application : Mozavaptan provides two important contributions for the treatment of ectopic ADH syndrome .
  • Results : Short-term treatment with mozavaptan may allow hyponatremic patients who might otherwise be contraindicated to receive aggressive cancer chemotherapy with platinum-containing drugs .

Hyponatremia

  • Application : Vaptans, including Mozavaptan, represent a new and interesting class of drugs for the treatment of the euvolemic and hypervolemic forms of hyponatremia .

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

  • Application : Mozavaptan, a vasopressin V2 receptor antagonist, is predicted to be the drug most likely to be approved after a clinical trial for Autosomal Dominant Polycystic Kidney Disease (ADPKD). It belongs to the same drug class as tolvaptan, the only treatment for ADPKD that is currently approved .
  • Methods : The drug prioritization was done using the semantic properties of a knowledge graph that integrates 200 different biological knowledge sources. RepoDB, a standard drug repurposing database which describes drug-disease combinations that were approved or that failed in clinical trials, is used to train a random forest classifier .
  • Results : The classifier achieved a mean area under the receiver operating characteristic curve (AUC) of 92.2% .

Ectopic Antidiuretic Hormone (ADH) Syndrome

  • Application : Mozavaptan provides two important contributions for the treatment of ectopic ADH syndrome .
  • Results : Short-term treatment with mozavaptan may allow hyponatremic patients who might otherwise be contraindicated to receive aggressive cancer chemotherapy with platinum-containing drugs .

Hyponatremia

  • Application : Vaptans, including Mozavaptan, represent a new and interesting class of drugs for the treatment of the euvolemic and hypervolemic forms of hyponatremia .

Safety And Hazards

Mozavaptan hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Orientations Futures

Vaptans, including Mozavaptan, can be considered a new effective tool for the treatment of euvolemic and hypervolemic hyponatremia . More comparative research of vaptans vs other therapies on clinical grounds is needed to more accurately assess the value of these drugs in the treatment of hyponatremia .

Propriétés

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROBKPIULFQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930125
Record name N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mozavaptan hydrochloride

CAS RN

138470-70-9
Record name Mozavaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138470-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138470-70-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOZAVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mozavaptan hydrochloride
Reactant of Route 2
Reactant of Route 2
Mozavaptan hydrochloride
Reactant of Route 3
Reactant of Route 3
Mozavaptan hydrochloride
Reactant of Route 4
Reactant of Route 4
Mozavaptan hydrochloride
Reactant of Route 5
Reactant of Route 5
Mozavaptan hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Mozavaptan hydrochloride

Citations

For This Compound
61
Citations
Ectopic ADH Syndrome Therapeutic … - Japanese journal of …, 2011 - academic.oup.com
Ectopic antidiuretic hormone syndrome is a medical emergency characterized by dilutional hyponatremia. Clinical effectiveness of the vasopressin V2 receptor antagonist mozavaptan …
Number of citations: 34 academic.oup.com
AAA Ketoprofen, BHBAS Hydrate, LCEAA Loxoprofen… - plos.figshare.com
… Mozavaptan Hydrochloride …
Number of citations: 2 plos.figshare.com
T Yamazaki, A Fukata, Y Muraki - European Journal of Pharmacology, 2016 - Elsevier
… Mozavaptan hydrochloride (mozavaptan) was obtained from Santa Cruz Biotechnology Inc. (Dallas, Texas, USA). Imidafenacin was dissolved in saline with 1 mol/l hydrochloric acid, …
Number of citations: 4 www.sciencedirect.com
K Kondo, Y Yamamura - … Studies in Modern Drug Discovery and …, 2012 - Wiley Online Library
Otsuka’s mission to develop a drug for the treatment of volume overload in congestive heart failure (CHF) was initiated in 1983. Before the drug discovery program started, in 1982, Prof. …
Number of citations: 2 onlinelibrary.wiley.com
S NAKADE, A YAMAUCHI, N HONDA, J KITAGAWA… - 臨床薬理, 2009 - jstage.jst.go.jp
… Each of the four NMEs(landiolol hydrochloride, pitavastatin calcium, azelnidipine, and mozavaptan hydrochloride)approved only in Japan, evaluated PK in Japanese patients. In many …
Number of citations: 1 www.jstage.jst.go.jp
H Shibata - Gan to kagaku ryoho. Cancer & chemotherapy, 2008 - europepmc.org
… Demethyl chlorotetracycline is considerable in poor response cases, and mozavaptan hydrochloride is applicable in case of vasopressin-producing tumors. In any case, inappropriate …
Number of citations: 8 europepmc.org
T Titko, L Perekhoda, I Drapak, Y Tsapko - European Journal of Medicinal …, 2020 - Elsevier
… The US approval of conivaptan was preceded by the 2006 approval of mozavaptan hydrochloride in Japan (for hyponatriemia caused by SIAD). At the work, leading to the discovery of …
Number of citations: 24 www.sciencedirect.com
BA Lanman - Modern Drug Synthesis, 2010 - Wiley Online Library
… The US approval of 1 was preceded by the 2006 approval of mozavaptan hydrochloride (2) in Japan. In 2009, tolvaptan (3) joined 1 as an FDA-approved agent for the treatment of …
Number of citations: 1 onlinelibrary.wiley.com
YH Lin, CH Tsai, CE Chiang, JY Kuo… - Acta Cardiologica …, 2022 - ncbi.nlm.nih.gov
… inappropriate response to thirst or impaired oral fluid intake; (14) with a history of hypersensitivity or idiosyncratic reaction to benzazepine derivatives such as mozavaptan hydrochloride …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Nakamura, H PUJIKI… - JAPANESE …, 2006 - The Study Group; 1996
Number of citations: 3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.